Methyl 4-cyano-1H-imidazole-5-carboxylate
Description
Methyl 4-cyano-1H-imidazole-5-carboxylate is an imidazole derivative characterized by a cyano group at the 4-position and a methyl ester at the 5-position of the heterocyclic ring. Imidazole derivatives are widely studied for their biological activity, industrial applications, and role in medicinal chemistry. Key functional groups—the electron-withdrawing cyano group and the ester moiety—suggest distinct electronic and steric effects that influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-cyano-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXHWSOSWTZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342008 | |
| Record name | Methyl 4-cyano-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59253-71-3 | |
| Record name | Methyl 4-cyano-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyano-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetic acid derivatives with formamide or its equivalents, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
Methyl 4-cyano-1H-imidazole-5-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its imidazole ring structure allows for various chemical modifications, making it valuable in organic synthesis. The compound can be synthesized through cyclization reactions involving cyanoacetamide and ester derivatives under basic conditions, often requiring heating and specific solvents like ethanol or methanol.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit potential antimicrobial activities. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/ml against resistant strains, suggesting their utility in developing new antibacterial agents .
Anticancer Potential
The compound has also been explored for its anticancer properties. Various studies have highlighted its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of specific biochemical pathways. The presence of functional groups enhances its interaction with biological targets, making it a promising candidate for further pharmacological studies.
Pharmaceutical Development
Precursor for Therapeutic Agents
this compound is investigated as a precursor for synthesizing pharmaceutical compounds. Its derivatives are being explored for their efficacy in treating various diseases, including cancer and infections. The compound's ability to modulate enzyme activity positions it as a potential lead in drug discovery efforts aimed at developing novel therapeutics.
Industrial Applications
Material Development
In industrial contexts, this compound is utilized in creating materials with specific properties, such as polymers and catalysts. Its unique chemical structure allows it to participate in reactions that yield materials with enhanced performance characteristics, which can be beneficial in various applications ranging from coatings to electronic materials.
Summary Table of Applications
Case Studies
- Antibacterial Efficacy Study : A study conducted by İbişoğlu et al. (2020) demonstrated that imidazole derivatives, including this compound, significantly inhibited the growth of S. aureus compared to standard antibiotics, showcasing its potential as a novel antibacterial agent .
- Cancer Cell Apoptosis Induction : Research highlighted in recent pharmacological reviews indicates that certain derivatives of this compound can induce apoptosis in cancer cell lines through targeted interaction with cellular receptors and enzymes, paving the way for future drug development initiatives focused on oncology .
- Polymer Synthesis Application : Industrial research has shown that this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength, thus expanding its applicability in material science.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 4-cyano-1H-imidazole-5-carboxylate with analogous imidazole derivatives, focusing on substituent effects, physical properties, and applications:
Key Observations :
Substituent Effects: Cyano (CN) vs. Amino (NH₂): The cyano group in the target compound is strongly electron-withdrawing, likely increasing acidity at adjacent positions and reducing basicity compared to amino-substituted analogs (e.g., Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate) . This difference may alter binding affinity in biological systems. Ester vs. Aldehyde: The methyl ester in the target compound improves solubility in organic solvents compared to aldehydes (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde), which are more polar and prone to oxidation .
Thermal Stability :
- Halogenated derivatives (e.g., compound 8 in ) exhibit high melting points (>200°C), attributed to strong intermolecular interactions (e.g., halogen bonding) and rigid aromatic systems. The target compound’s melting point is likely lower due to the absence of heavy halogens .
Synthetic Routes :
- Chlorination (e.g., SOCl₂ in ) and Suzuki coupling (implied in ) are common methods for imidazole derivatives. The target compound may be synthesized via nucleophilic substitution or esterification of a precursor carboxylic acid .
Applications: Biological Activity: Amino-substituted imidazoles (e.g., Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride) are often explored as kinase inhibitors or antimicrobial agents. The cyano group in the target compound could enhance binding to metal-containing enzymes . Industrial Use: Aldehyde derivatives serve as intermediates in fine chemical synthesis, while esters are utilized in drug delivery systems due to hydrolytic stability .
Research Findings and Data Gaps
- Reactivity: The cyano group’s electron-withdrawing nature may facilitate nucleophilic aromatic substitution at the 4-position, a pathway less viable in amino- or methyl-substituted analogs .
- Safety Considerations: Imidazole derivatives with reactive groups (e.g., aldehydes, halogens) require stringent handling (e.g., fume hoods, protective equipment), as noted in safety data sheets for related compounds .
Biological Activity
Methyl 4-cyano-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, drawing from various research findings and case studies.
This compound is categorized as an imidazole derivative, which is known for its ability to interact with biological targets. The structural formula is represented as follows:
This compound features a cyano group and a carboxylate moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain metabolic pathways by binding to active sites on enzymes, thus modulating their activity. The exact molecular targets vary based on the derivative being studied and the specific biological context.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 12.5 μg/ml |
| Derivative B | Escherichia coli | 25 μg/ml |
| Derivative C | Candida albicans | 250 μg/ml |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
2. Antiviral Properties
This compound has also been investigated for its antiviral potential. Studies indicate that certain derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors involved in the infection process. The exact mechanisms are still under investigation, but initial findings are promising .
3. Anticancer Activity
The compound's ability to inhibit tumor growth has been explored in various cancer models. Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. For instance, a study reported that certain imidazole derivatives exhibited significant inhibition of cell proliferation in breast cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Birajdar et al. (2013) synthesized several imidazole derivatives, including this compound, and evaluated their antimicrobial activity against common pathogens. The study utilized the broth microdilution method to determine MIC values, revealing that specific derivatives had superior antibacterial activity compared to standard antibiotics .
Case Study 2: Antiviral Screening
In a recent investigation, a series of methyl-substituted imidazoles were screened for antiviral activity against influenza virus. The results demonstrated that compounds with cyano groups significantly reduced viral titers in infected cell cultures, indicating their potential as antiviral agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
